molecular formula C7H5BrCl2O B13194909 4-Bromo-2-chloro-1-(chloromethoxy)benzene

4-Bromo-2-chloro-1-(chloromethoxy)benzene

Cat. No.: B13194909
M. Wt: 255.92 g/mol
InChI Key: MLCPILJTQZQUAW-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Halogenated Aryl Ethers

Halogenated aryl ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that also bears one or more halogen substituents. These compounds are integral to various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of halogens can significantly influence the electronic properties and reactivity of the aromatic ring, often enhancing metabolic stability and facilitating further chemical transformations. The reactivity of halogenated ethers has been a subject of considerable study, with research exploring their synthesis and reactions.

The specific arrangement of a bromo and a chloro substituent on the benzene (B151609) ring of 4-Bromo-2-chloro-1-(chloromethoxy)benzene, in addition to the chloromethoxy group, offers multiple sites for selective chemical modification. The differential reactivity of the bromine and chlorine atoms, for instance, can be exploited in sequential cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Significance of Multifunctionalized Benzene Derivatives in Advanced Synthetic Chemistry

Multifunctionalized benzene derivatives are molecules that possess several different functional groups attached to a central benzene ring. These compounds are highly valuable as they allow for the construction of complex molecular architectures in a programmed and efficient manner. innovations-report.comsciencedaily.com The ability to selectively address different functional groups on the same molecule is a key strategy in the synthesis of intricate target molecules, including natural products and novel materials. innovations-report.com

The synthesis of such compounds, however, presents a significant challenge due to the need for selective methods to install various substituents at desired positions. innovations-report.comsciencedaily.com The development of new synthetic methodologies to access these complex benzene derivatives is an active area of research. innovations-report.comresearchgate.net The structure of 4-Bromo-2-chloro-1-(chloromethoxy)benzene, with its distinct halogen atoms and a reactive chloromethoxy group, exemplifies a platform for developing and showcasing such selective synthetic transformations.

Overview of Research Trajectories for Related Chemical Architectures

Research on related halogenated and multifunctionalized aromatic compounds provides insights into the potential applications and synthetic utility of 4-Bromo-2-chloro-1-(chloromethoxy)benzene. For instance, compounds like 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) serve as key intermediates in the synthesis of pharmaceuticals. google.comgoogle.comchemicalbook.comchemicalbook.com This highlights the role of bromo-chloro-substituted benzene rings as important structural motifs in medicinal chemistry.

Furthermore, the study of halobenzene derivatives is crucial for designing molecules with specific biological activities. For example, modifications of the halobenzene ring in certain inhibitors have been explored to enhance their affinity for biological targets. The general trends in the reactivity and intermolecular interactions of halogenated compounds are also subjects of ongoing investigation, with implications for drug design and materials science.

The synthetic routes to access related structures often involve multi-step sequences that utilize the specific reactivity of each substituent. For example, the synthesis of 4-BROMO-1-BROMOMETHYL-2-CHLORO-BENZENE can be achieved from 4-BROMO-2-CHLOROTOLUENE, indicating that the functionalization of a pre-existing substituted benzene is a common strategy. chemicalbook.com Such approaches could be adapted for the synthesis of 4-Bromo-2-chloro-1-(chloromethoxy)benzene.

Interactive Data Table: Physicochemical Properties of a Related Compound

Since experimental data for 4-Bromo-2-chloro-1-(chloromethoxy)benzene is scarce, the following table presents the computed properties for the closely related compound, 4-Bromo-2-chloro-1-(chloromethyl)benzene, to provide an estimation of its physicochemical characteristics. nih.gov

PropertyValueSource
Molecular FormulaC7H5BrCl2PubChem
Molecular Weight239.92 g/mol PubChem
XLogP33.9PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count0PubChem
Rotatable Bond Count1PubChem
Exact Mass237.89517 DaPubChem
Monoisotopic Mass237.89517 DaPubChem
Topological Polar Surface Area0 ŲPubChem
Heavy Atom Count10PubChem

Properties

Molecular Formula

C7H5BrCl2O

Molecular Weight

255.92 g/mol

IUPAC Name

4-bromo-2-chloro-1-(chloromethoxy)benzene

InChI

InChI=1S/C7H5BrCl2O/c8-5-1-2-7(11-4-9)6(10)3-5/h1-3H,4H2

InChI Key

MLCPILJTQZQUAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)OCCl

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Chloro 1 Chloromethoxy Benzene and Its Analogues

Strategic Approaches to Aryl Halogenation

The precise placement of bromine and chlorine atoms on the aromatic ring is a critical step in the synthesis of 4-bromo-2-chloro-1-(chloromethoxy)benzene. The starting material for such a synthesis is often a substituted phenol (B47542), which directs the electrophilic halogenation to specific positions.

Regioselective Bromination and Chlorination Protocols

The synthesis of the target molecule likely commences with a di-substituted phenol, such as 2-chlorophenol (B165306) or 4-bromophenol, which is then further halogenated. The hydroxyl group is a potent ortho-, para-director, meaning it activates the positions adjacent (ortho) and opposite (para) to it for electrophilic substitution.

For instance, the bromination of 2-chlorophenol is a key transformation. Direct bromination of 2-chlorophenol can lead to a mixture of products. However, specific conditions can be employed to favor the formation of 4-bromo-2-chlorophenol (B165030). One known method involves reacting 2-chlorophenol with bromine in carbon tetrachloride at room temperature, which has been reported to yield 87% of the desired 4-bromo-2-chlorophenol. google.com The use of brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst can also be employed to achieve regioselectivity.

Similarly, the chlorination of phenols can be controlled. While direct chlorination with chlorine gas can lead to over-halogenation and a mixture of isomers, milder chlorinating agents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) offer better control. For example, the chlorination of phenols with N-chlorodialkylamines over silica (B1680970) has been shown to favor ortho-chlorination. cardiff.ac.uk Copper-catalyzed chlorination and bromination of arenes using molecular oxygen as the oxidant also represent a regioselective approach. rsc.org The choice of solvent and catalyst plays a crucial role in directing the halogen to the desired position.

The table below summarizes various regioselective halogenation methods for phenolic compounds, which are foundational for synthesizing the 4-bromo-2-chloro-phenyl core.

Starting MaterialReagent(s)Product(s)Key Features
2-ChlorophenolBromine in CCl44-Bromo-2-chlorophenolHigh yield of the para-bromo isomer. google.com
PhenolN-chlorodialkylamines/SilicaOrtho-chlorophenolsHigh ortho-selectivity. cardiff.ac.uk
Electron-rich arenesCuX2, LiX (X = Cl, Br), O2Regioselective chlorinated and brominated arenesUtilizes molecular oxygen as the oxidant. rsc.org
PhenolSO2Cl2, Zeolite catalyst4-ChlorophenolShape-selective para-chlorination. cardiff.ac.uk

Directed Ortho-Metalation and Halogenation Sequences

An alternative and highly regioselective strategy for the synthesis of halogenated phenols is through directed ortho-metalation (DoM). This method involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, to form an aryl-metal intermediate. This intermediate can then be quenched with an electrophilic halogen source to introduce a halogen atom at the specific ortho position.

For phenols, the hydroxyl group itself is not compatible with strong bases. Therefore, it must first be protected with a suitable directing metalation group (DMG). Carbamates are effective DMGs for this purpose. For example, an O-aryl N-isopropylcarbamate can be synthesized from the corresponding phenol. researchgate.net This carbamate (B1207046) group then directs lithiation to the ortho position. Subsequent treatment with a halogenating agent like iodine (I2), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS) introduces the halogen atom with high precision. researchgate.net This method provides a powerful tool for constructing highly substituted aromatic rings that might be difficult to access through classical electrophilic aromatic substitution. researchgate.net

Elaboration of the Chloromethoxy Moiety

Once the 4-bromo-2-chloro-phenyl core is established, the next synthetic challenge is the introduction of the chloromethoxy group at the 1-position. This is typically a two-step process involving the formation of an aryl ether followed by chlorination of the methyl group.

Formation of the Aryl Ether Linkage

The formation of the aryl ether linkage from 4-bromo-2-chlorophenol is a standard transformation in organic synthesis. The Williamson ether synthesis is a classical and widely used method. This involves deprotonating the phenol with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the corresponding phenoxide. The phenoxide then acts as a nucleophile and displaces a halide from an alkyl halide, in this case, a methyl halide like methyl iodide (CH3I) or methyl bromide (CH3Br), to form the methoxybenzene derivative, 4-bromo-2-chloro-1-methoxybenzene (B41808).

Modern cross-coupling reactions also provide efficient routes to aryl ethers. For instance, copper-catalyzed Ullmann-type coupling reactions can form the C-O bond between an aryl halide and an alcohol. organic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination protocols have also been adapted for etherification reactions. These methods often offer milder reaction conditions and broader functional group tolerance compared to the classical Williamson synthesis.

Specific Chloromethylation of the Methoxy (B1213986) Functionality

The final step in the synthesis of 4-bromo-2-chloro-1-(chloromethoxy)benzene is the chlorination of the methyl group of the methoxy ether. This transformation is a form of chloromethylation. It is important to distinguish this from the chloromethylation of the aromatic ring itself. In this case, the target is the benzylic-like position of the methoxy group.

Direct radical chlorination of the methyl group of 4-bromo-2-chloro-1-methoxybenzene using reagents like sulfuryl chloride (SO2Cl2) in the presence of a radical initiator such as benzoyl peroxide or AIBN could be a viable route. However, controlling the degree of chlorination to achieve the monochlorinated product can be challenging, and over-chlorination to dichloromethyl and trichloromethyl derivatives is a common side reaction.

A more plausible route involves the reaction of the starting phenol with formaldehyde (B43269) and hydrogen chloride, a process known as the Blanc-Quelet reaction. However, this typically results in chloromethylation of the aromatic ring. A more controlled sequence would be the methoxymethylation of the phenol followed by conversion of the methoxymethyl ether to a chloromethyl ether.

Mechanistic Insights into Chloromethoxy Group Introduction

The introduction of a chloromethoxy group onto a benzene (B151609) ring, more generally referred to as chloromethylation, is a classic example of an electrophilic aromatic substitution reaction. vaia.com The reaction typically involves formaldehyde, hydrogen chloride, and a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). vaia.comresearchgate.net

The mechanism proceeds through the formation of a highly reactive electrophile, the chloromethyl cation (ClCH2+). vaia.com This cation is generated from the reaction of formaldehyde and HCl, with the Lewis acid assisting in the polarization of the C-O bond and facilitating the departure of a hydroxyl group as water.

Step 1: Generation of the Electrophile HCl protonates the oxygen of formaldehyde, making the carbon atom more electrophilic. The chloride ion then attacks the carbon, or a Lewis acid coordinates to the oxygen, leading to the formation of the chloromethyl cation. vaia.com

Step 2: Electrophilic Attack The electron-rich aromatic ring attacks the chloromethyl cation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Rearomatization A base (such as Cl- or water) removes a proton from the carbon atom bearing the newly attached chloromethyl group, restoring the aromaticity of the ring and yielding the chloromethylated product.

It is important to note that for the synthesis of 4-bromo-2-chloro-1-(chloromethoxy)benzene, the chlorination occurs on the methyl group of the ether, not on the ring. The mechanism for this would be a radical chain reaction if using radical chlorinating agents. If a substitution reaction on a methoxymethyl ether is performed, it would likely proceed through an SN1 or SN2 mechanism, depending on the specific reagents and conditions.

Advanced Synthetic Transformations for Analogous Structures

The functionalization of polyhalogenated benzene rings is a cornerstone of modern organic synthesis, enabling the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. For precursors like 4-Bromo-2-chloro-1-(chloromethoxy)benzene, the presence of multiple, distinct halogen atoms (bromine and chlorine) on the aromatic ring offers a powerful handle for selective, stepwise modifications through advanced synthetic transformations.

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org A key principle governing the functionalization of dihaloarenes containing different halogens, such as bromo-chloro benzene derivatives, is the difference in reactivity of the carbon-halogen bonds towards oxidative addition to a palladium(0) catalyst. The generally accepted order of reactivity is C-I > C-OTf > C-Br >> C-Cl. wikipedia.orgyonedalabs.com This reactivity gradient allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used method for creating biaryl structures. libretexts.org In the case of bromo-chloro substituted benzenes, the reaction can be tuned to proceed selectively at the C-Br position. For instance, studies on the coupling of 2-bromo-4-chlorophenol (B154644) derivatives demonstrate that arylation can be directed exclusively to the bromine-substituted carbon. nih.gov This selectivity is typically achieved using standard palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or catalysts generated in situ from a palladium(II) source like Palladium(II) acetate (B1210297) [Pd(OAc)₂] and a phosphine (B1218219) ligand. nih.gov The choice of ligand, base, and solvent system is critical for achieving high yields and selectivity.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a valuable transformation for synthesizing conjugated systems. libretexts.orgorganic-chemistry.org Similar to the Suzuki reaction, this coupling exploits the higher reactivity of the C-Br bond. In studies involving 4,5-dibromo-6H-1,2-oxazines, treatment with an alkyne under typical Sonogashira conditions [PdCl₂(PPh₃)₂/CuI] resulted in a mono-alkynylation at the more reactive C4-bromo position, leaving the C5-bromo substituent untouched. nih.gov This chemoselectivity underscores the ability to sequentially functionalize polyhalogenated systems.

Buchwald-Hartwig Amination

The formation of aryl amines via palladium-catalyzed C-N bond formation, known as the Buchwald-Hartwig amination, is a fundamental reaction in medicinal chemistry. wikipedia.orglibretexts.org When applied to dihaloarenes, selectivity can also be achieved. Research on substrates like 5-bromo-2-chloro-3-fluoropyridine (B1227324) has shown that catalytic amination using a palladium catalyst with a specialized ligand (e.g., Xantphos) results in exclusive substitution of the bromide for both primary and secondary amines. researchgate.net The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope and improving the efficiency of these reactions, even for less reactive aryl chlorides. wikipedia.org

Table 1: Comparison of Selective Cross-Coupling Reactions on Bromo-Chloro Arenes
Coupling ReactionSubstrate TypeCatalyst/Ligand SystemKey Reaction ConditionsSelective OutcomeReference
Suzuki-Miyaurao-Chloromethyl BromobenzenePd(OAc)₂ / PCy₃·HBF₄K₂CO₃, Toluene/H₂O, 100 °CHighly selective coupling at the C-Br bond nih.gov
Suzuki-Miyaura2-Bromo-4-chlorophenyl derivativePd(PPh₃)₄K₃PO₄, Dioxane/H₂ORegioselective arylation at the C-Br position nih.gov
Sonogashira4,5-Dibromo-heterocyclePdCl₂(PPh₃)₂ / CuIEt₃N, Toluene, r.t.Monofunctionalization at the more reactive C-Br bond nih.gov
Buchwald-Hartwig5-Bromo-2-chloro-pyridinePd₂dba₃ / XantphosBase (e.g., Cs₂CO₃)Exclusive substitution at the C-Br position researchgate.net

The compound 4-Bromo-2-chloro-1-(chloromethoxy)benzene is achiral and therefore its synthesis does not involve direct stereochemical control. However, these principles are critically important in the synthesis of structurally related, chiral analogues, particularly those exhibiting atropisomerism. Atropisomers are stereoisomers arising from restricted rotation around a single bond, a phenomenon common in sterically hindered biaryl compounds. rsc.org These axially chiral scaffolds are prevalent in natural products, pharmaceuticals, and as privileged ligands in asymmetric catalysis. rsc.orgbohrium.com

The synthesis of these complex molecules often relies on asymmetric cross-coupling reactions where a chiral catalyst induces enantioselectivity. An important strategy is the atroposelective Suzuki-Miyaura coupling, which constructs the biaryl axis with control over the resulting stereochemistry. rsc.org This is achieved by employing a palladium complex bearing a chiral phosphine ligand. researchgate.net The chiral environment created by the ligand influences the rotational orientation of the aryl partners during the crucial bond-forming step, leading to one enantiomer being formed in excess. bohrium.com

For example, chiral monophosphorus ligands have been proven effective for synthesizing a range of functionalized chiral biaryls with excellent yields and high enantioselectivities (up to 99% ee). researchgate.net This approach allows for the direct construction of optically active compounds that would be difficult to access through classical resolution of a racemic mixture. Thus, while not directly applicable to the parent compound, the principles of stereochemical control are a vital component of advanced synthetic strategies for its chiral analogues. mdpi.com

Process Optimization and Scale-Up Considerations in Synthesis

Transitioning a synthetic route from a laboratory setting to a pilot plant or industrial scale introduces a host of new challenges that extend beyond simple reaction yield. catsci.com For the synthesis of 4-Bromo-2-chloro-1-(chloromethoxy)benzene and its analogues, key considerations include process safety, cost-effectiveness, environmental impact, and scalability of each synthetic step. primescholars.com

Reagent and Route Selection: On a large scale, the cost, availability, and toxicity of reagents are paramount. catsci.com For halogenation steps, traditional electrophilic aromatic substitution methods may use hazardous reagents and produce significant waste. wikipedia.org Alternative, more atom-economical methods are often sought. Similarly, the introduction of the chloromethoxy or a related chloromethyl group requires careful consideration. The classical Blanc chloromethylation often uses formaldehyde and HCl, sometimes with a Lewis acid catalyst, but can also involve highly carcinogenic reagents like monochloromethyl ether. iosrjournals.org A major focus of process optimization is to identify safer, more environmentally benign alternatives.

Phase-Transfer Catalysis (PTC): One powerful technique for optimizing reactions like chloromethylation is phase-transfer catalysis (PTC). This method is particularly useful for reactions involving reagents in two immiscible phases (e.g., an aqueous and an organic phase). researchgate.net A PTC agent, such as a quaternary ammonium (B1175870) salt, facilitates the transport of a reactant from one phase to the other, accelerating the reaction rate. iosrjournals.org PTC offers several advantages for scale-up:

Use of inexpensive and less hazardous reagents.

Milder reaction conditions (lower temperatures and pressures).

Simplified workup and product isolation procedures.

Potential for using water as a solvent, reducing reliance on volatile organic compounds. researchgate.net

Process Safety and Engineering: Physical parameters become critical during scale-up. The surface-area-to-volume ratio of a reactor decreases as the vessel size increases, making heat dissipation a major concern for exothermic reactions. catsci.com Thorough calorimetric studies are required to understand the reaction's heat flow and prevent thermal runaway events. Furthermore, efficient mixing, which is straightforward in a small flask, becomes a significant engineering challenge in a large reactor and can impact reaction kinetics and selectivity.

Purification and Isolation: On a laboratory scale, purification is often achieved by column chromatography. This method is generally not economically or practically viable for large-scale production. primescholars.com Therefore, a robust process must be designed to yield a product that can be purified by crystallization or distillation. This often requires re-optimizing the reaction conditions to minimize the formation of impurities that are difficult to separate.

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Chloro 1 Chloromethoxy Benzene

Nucleophilic Substitution Pathways at the Chloromethoxy Center

The chloromethoxy group, -OCH₂Cl, is analogous to a primary benzylic halide in its reactivity towards nucleophiles. The carbon atom bonded to the chlorine is electrophilic and susceptible to nucleophilic attack. The reaction can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) pathway, with the operative mechanism being highly dependent on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.

The presence of the adjacent oxygen atom can stabilize a developing positive charge on the methylene (B1212753) carbon through resonance, which would favor an Sₙ1 mechanism. This stabilization is a key factor in the reactivity of α-chloroethers.

Kinetic and Thermodynamic Parameters of Substitution Reactions

The solvolysis of substituted benzyl (B1604629) chlorides, a reaction that often proceeds through an Sₙ1-like mechanism, shows a strong dependence on the electron-donating or electron-withdrawing nature of the ring substituents. Electron-withdrawing groups, such as the bromo and chloro substituents in the target molecule, are expected to destabilize the carbocation intermediate, thereby slowing down the rate of an Sₙ1 reaction. Conversely, in an Sₙ2 reaction, these groups might have a less pronounced effect on the transition state.

Table 1: Illustrative Kinetic Data for Sₙ1 Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C

Substituent (X) in X-C₆H₄CH₂Cl Relative Rate Constant (k_rel)
4-Methoxy 1.0 x 10⁶
4-Methyl 2.8 x 10⁴
H 1.0
4-Chloro 0.25
4-Bromo 0.20

This table is illustrative and based on general trends observed for substituted benzyl chlorides. The data does not represent experimentally determined values for 4-Bromo-2-chloro-1-(chloromethoxy)benzene.

The thermodynamic parameters for these reactions would similarly be influenced by the stability of the reactants, transition states, and products. For an Sₙ1 reaction, the activation enthalpy (ΔH‡) would be higher for substrates with electron-withdrawing groups due to the increased energy required to form the carbocation. The entropy of activation (ΔS‡) for an Sₙ1 reaction is typically small and often slightly positive, reflecting the increased disorder in the transition state as the leaving group departs. For an Sₙ2 reaction, a more ordered transition state generally leads to a negative entropy of activation.

Investigation of Leaving Group Efficacy and Nucleophile Reactivity

The chloride ion is a good leaving group, being the conjugate base of a strong acid (HCl). Its ability to depart is a crucial factor in both Sₙ1 and Sₙ2 mechanisms. In the context of α-chloroethers, the departure of the chloride is facilitated by the potential for resonance stabilization of the resulting oxocarbenium ion.

The reactivity of various nucleophiles towards the chloromethoxy center would follow established trends. Stronger, less sterically hindered nucleophiles would favor an Sₙ2 pathway, while weaker, neutral nucleophiles (such as in solvolysis) would be more indicative of an Sₙ1 mechanism.

Table 2: Expected Order of Reactivity of Common Nucleophiles in Sₙ2 Reactions

Nucleophile Relative Reactivity
RS⁻ Very High
I⁻ High
CN⁻ High
Br⁻ Medium
N₃⁻ Medium
Cl⁻ Low
H₂O Very Low

This table represents a general nucleophilicity trend and is not based on specific experimental data for 4-Bromo-2-chloro-1-(chloromethoxy)benzene.

Reactivity of the Aromatic Ring in 4-Bromo-2-chloro-1-(chloromethoxy)benzene

The aromatic ring of 4-Bromo-2-chloro-1-(chloromethoxy)benzene is subject to electrophilic aromatic substitution (EAS). The regioselectivity and rate of these reactions are governed by the combined electronic and steric effects of the three substituents: the bromo group, the chloro group, and the chloromethoxy group.

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

In electrophilic aromatic substitution, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions.

Bromo and Chloro Groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho-, para-directing because of their electron-donating resonance effect (+R), where a lone pair of electrons on the halogen can be delocalized into the ring, stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions. nih.gov

The positions on the aromatic ring relative to the substituents are as follows:

Position 3 is ortho to the chloro group and meta to the bromo and chloromethoxy groups.

Position 5 is ortho to the bromo group and meta to the chloro and chloromethoxy groups.

Position 6 is ortho to the chloromethoxy group and meta to the chloro and bromo groups.

The directing effects of the substituents are cooperative in guiding the electrophile. The strongly activating and ortho-, para-directing chloromethoxy group will have the most significant influence. Therefore, electrophilic attack is most likely to occur at the position ortho to the chloromethoxy group, which is position 6. Attack at the para position to the chloromethoxy group is blocked by the bromo substituent.

Influence of Halogen Substituents on Ring Activation/Deactivation

As mentioned, both the bromine and chlorine atoms are deactivating substituents. This deactivation arises from their high electronegativity, which withdraws electron density from the benzene ring through the sigma bond (inductive effect). This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene.

However, the resonance effect of the halogens, while weaker than their inductive effect, serves to partially counteract the deactivation at the ortho and para positions. This is why halogens, despite being deactivators, are ortho-, para- directors. nih.gov

Organometallic Reactions Involving Aryl Halide Functionalities

The presence of two different halogen atoms on the aromatic ring, bromine and chlorine, is the central feature governing the organometallic chemistry of this compound. The well-established difference in reactivity between aryl bromides and aryl chlorides allows for highly selective transformations.

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon bonds. wikipedia.org The key step that dictates selectivity in dihaloarenes is the initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reaction rate for this step generally follows the order C-I > C-Br > C-OTf > C-Cl. nih.govnih.gov Consequently, the carbon-bromine bond in 4-bromo-2-chloro-1-(chloromethoxy)benzene is expected to react selectively over the more robust carbon-chlorine bond.

In a Suzuki-Miyaura coupling , the compound would selectively react with an organoboron species at the C-4 position, leaving the C-2 chlorine atom untouched. libretexts.orgtcichemicals.com This allows for the stepwise introduction of different aryl or vinyl substituents. A typical reaction would involve a Pd(0) catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands, a base (such as K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system like dioxane or toluene/water. nih.govmdpi.com

The Heck reaction , which couples aryl halides with alkenes, would follow a similar principle of chemoselectivity. organic-chemistry.org The palladium catalyst would preferentially insert into the C-Br bond, leading to the formation of a substituted styrene (B11656) derivative at the C-4 position, while the C-Cl bond remains intact for potential subsequent transformations.

The chloromethoxy group is generally expected to be a spectator in these reactions, although its electron-donating character as an ether can influence the electronic properties and reactivity of the aromatic ring.

Table 1: Predicted Outcomes in Palladium-Catalyzed Cross-Coupling Reactions
Reaction TypeCoupling PartnerTypical Catalyst/BasePredicted Site of ReactionPredicted Product Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / K₂CO₃C-4 (Bromo position)4-Aryl-2-chloro-1-(chloromethoxy)benzene
HeckStyrenePd(OAc)₂/P(o-tol)₃ / Et₃NC-4 (Bromo position)4-Styrenyl-2-chloro-1-(chloromethoxy)benzene

The formation of organometallic reagents, such as Grignard and organolithium species, is also highly dependent on the reactivity of the carbon-halogen bond.

Grignard Reagent Formation: The reaction of an aryl halide with magnesium metal proceeds with a reactivity trend of I > Br > Cl. wisc.edulibretexts.org It is significantly more challenging to form Grignard reagents from aryl chlorides than from aryl bromides, often requiring higher temperatures or activated magnesium. walisongo.ac.idreddit.com Therefore, treating 4-bromo-2-chloro-1-(chloromethoxy)benzene with magnesium turnings in an ether solvent like THF or diethyl ether would lead to the selective formation of the Grignard reagent at the C-4 position. The resulting organometallic species, [4-(chloromethoxy)-3-chlorophenyl]magnesium bromide, can then be used to react with a wide range of electrophiles.

Lithium-Halogen Exchange: This transformation involves the reaction of an organolithium reagent (typically n-BuLi or t-BuLi) with an aryl halide. wikipedia.org The exchange is a kinetically controlled process, and the rate follows the established trend: I > Br > Cl. harvard.edu Consequently, reacting 4-bromo-2-chloro-1-(chloromethoxy)benzene with one equivalent of an alkyllithium reagent at low temperatures (e.g., -78 °C) would result in a rapid and selective exchange at the bromine-substituted C-4 position. nih.gov This provides a clean route to the corresponding aryllithium species, which is a powerful nucleophile and base.

A potential complicating factor in both transformations is the reactivity of the chloromethoxy group. Chloromethyl ethers can be susceptible to nucleophilic attack by strong organometallic reagents. However, at the low temperatures typically employed for lithium-halogen exchange, this side reaction can often be minimized, preserving the functionality.

Table 2: Predicted Outcomes in Magnesium and Lithium Mediated Transformations
Reaction TypeReagentTypical ConditionsPredicted Intermediate
Grignard FormationMg(0)THF, reflux[4-(chloromethoxy)-3-chlorophenyl]magnesium bromide
Lithium-Halogen Exchangen-BuLi (1 equiv.)THF, -78 °C[4-(chloromethoxy)-3-chlorophenyl]lithium

Oxidation and Reduction Chemistry of the Compound

The oxidation and reduction chemistry of 4-bromo-2-chloro-1-(chloromethoxy)benzene is dictated by the relative stability of its functional groups.

Reduction: The aryl halide bonds are generally resistant to reduction by common hydride reagents (e.g., NaBH₄, LiAlH₄). However, they can be cleaved by catalytic hydrogenation or dissolving metal reductions, often with limited selectivity between bromine and chlorine. The most reactive site towards reduction is the chloromethyl ether functionality. The C-Cl bond in the chloromethoxy group is analogous to a benzylic halide and is susceptible to reductive cleavage. For example, reduction with a hydride source like triethylsilane in the presence of a Lewis acid could potentially reduce the C-Cl bond of the chloromethoxy group or cleave the ether linkage. google.comgoogle.com Catalytic hydrogenation would also likely target this position first, potentially leading to 4-bromo-2-chloro-1-methoxytoluene or further dehalogenation products.

Oxidation: The aromatic ring itself is electron-rich due to the ether oxygen and halogen substituents, but it is generally stable to oxidation except under very harsh conditions that are unlikely to be selective. The chloromethoxy group, being an ether, is also typically stable towards common oxidizing agents. Therefore, the compound is expected to be robust under many standard oxidative conditions (e.g., PCC, KMnO₄ under neutral/basic conditions).

Exploration of Chemoselectivity and Regioselectivity in Complex Reaction Environments

The primary theme in the chemistry of 4-bromo-2-chloro-1-(chloromethoxy)benzene is chemoselectivity, driven by the differential reactivity of the C-Br and C-Cl bonds.

Primary Chemoselectivity (C-Br vs. C-Cl): As detailed above, palladium-catalyzed couplings and the formation of Grignard or organolithium reagents will occur with high selectivity at the more labile C-Br bond. This allows the C-Cl bond to be retained as a synthetic handle for subsequent, more forcing reactions.

Secondary Chemoselectivity (Aryl Halides vs. Chloromethoxy Group): The second level of selectivity involves the reactivity of the aryl halide framework versus the chloromethoxy side chain. Under the nucleophilic and basic conditions of organometallic chemistry, the chloromethoxy group represents a potential site for unwanted side reactions. However, kinetic control (e.g., low temperatures) can favor the desired lithium-halogen exchange. Conversely, under certain reductive conditions, the chloromethoxy C-Cl bond is the most likely site of reaction.

Regioselectivity: Should the aryllithium or Grignard reagent be formed at C-4, subsequent reactions with electrophiles will occur at that position. If further substitution on the aromatic ring were to be attempted (e.g., electrophilic aromatic substitution), the directing effects of the existing substituents would be critical. The chloromethoxy group is a strong ortho, para-director, while the halogens are deactivating but also ortho, para-directing. The combined influence would likely direct incoming electrophiles to the C-6 position, which is ortho to the powerful chloromethoxy group and not sterically hindered by the other halogen.

Theoretical and Computational Chemistry of 4 Bromo 2 Chloro 1 Chloromethoxy Benzene

Quantum Mechanical Studies of Molecular Structure and Conformation

Geometry Optimization and Conformational Analysis

No published studies detailing the geometry optimization or conformational analysis of 4-Bromo-2-chloro-1-(chloromethoxy)benzene were found. Such a study would typically involve computational methods like Density Functional Theory (DFT) or ab initio calculations to determine the most stable three-dimensional structure of the molecule. This would include bond lengths, bond angles, and dihedral angles. Conformational analysis would explore the energy landscape of the molecule as a function of the rotation around its flexible bonds, particularly the C-O-C linkage of the chloromethoxy group.

Electron Density Distribution and Electrostatic Potentials

There is no available research on the electron density distribution or electrostatic potential maps for this specific compound. These analyses, usually performed using quantum mechanical calculations, would provide insights into the molecule's reactivity, intermolecular interactions, and the partial charges on its atoms. An electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule.

Prediction of Spectroscopic Parameters

Computational Vibrational Spectroscopy (IR, Raman)

A search for computationally predicted Infrared (IR) and Raman spectra of 4-Bromo-2-chloro-1-(chloromethoxy)benzene yielded no specific results. Theoretical vibrational spectroscopy studies would typically use methods like DFT to calculate the vibrational frequencies and intensities, which can aid in the interpretation of experimental spectra.

NMR Chemical Shift Predictions

There are no dedicated studies on the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Computational prediction of ¹H and ¹³C NMR chemical shifts is a common practice in structural elucidation and is often carried out using GIAO (Gauge-Including Atomic Orbital) methods in conjunction with DFT.

Reaction Pathway Analysis and Transition State Modeling

No information is available regarding the theoretical investigation of reaction pathways or transition state modeling involving 4-Bromo-2-chloro-1-(chloromethoxy)benzene. Such studies would be crucial for understanding the mechanisms of reactions in which this compound might participate, including the identification of transition states and the calculation of activation energies.

Lack of Specific Research Data Precludes a Detailed Theoretical and Computational Analysis of 4-Bromo-2-chloro-1-(chloromethoxy)benzene

The inquiry into the computational aspects of 4-Bromo-2-chloro-1-(chloromethoxy)benzene was structured to retrieve information on several key areas of modern theoretical chemistry:

Energy Profiles for Key Chemical Transformations: This would involve computational studies detailing the energy changes that occur during reactions involving 4-Bromo-2-chloro-1-(chloromethoxy)benzene, such as transition states and reaction coordinates.

Computational Insights into Catalytic Mechanisms: This would focus on studies that use computational methods to elucidate the role of catalysts in reactions with this compound, including the modeling of catalyst-substrate interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling: This would entail the search for models that computationally predict the chemical properties of 4-Bromo-2-chloro-1-(chloromethoxy)benzene based on its molecular structure.

Molecular Dynamics Simulations for Intermolecular Interactions: This would look for simulations that model the interactions of 4-Bromo-2-chloro-1-(chloromethoxy)benzene with other molecules, providing insights into its behavior in various chemical environments.

The absence of specific research in these areas for 4-Bromo-2-chloro-1-(chloromethoxy)benzene makes it impossible to provide a detailed and scientifically accurate article as requested. While computational studies exist for related halobenzene derivatives, extrapolating this data would not provide an accurate representation of the specific properties and behaviors of the target compound.

Consequently, without dedicated research and the requisite data, a comprehensive theoretical and computational analysis of 4-Bromo-2-chloro-1-(chloromethoxy)benzene cannot be furnished at this time.

Advanced Analytical Characterization Methodologies for 4 Bromo 2 Chloro 1 Chloromethoxy Benzene

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of organic molecules. These techniques probe the molecular structure at the atomic and functional group level, offering a wealth of information.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in mapping the structure of 4-Bromo-2-chloro-1-(chloromethoxy)benzene.

¹H NMR: Would provide information on the chemical environment of the protons on the benzene (B151609) ring and the chloromethoxy group. The splitting patterns and coupling constants would reveal the substitution pattern on the aromatic ring.

¹³C NMR: Would identify the number of unique carbon atoms and their chemical shifts, indicating the electronic environment of each carbon.

COSY: Would establish proton-proton couplings, helping to identify adjacent protons on the aromatic ring.

HSQC: Would correlate directly bonded proton and carbon atoms.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the chloromethoxy group to the substituted benzene ring.

Despite the utility of these techniques, specific multi-dimensional NMR spectral data for 4-Bromo-2-chloro-1-(chloromethoxy)benzene are not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

HRMS is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of the molecular formula with a high degree of confidence. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.

For 4-Bromo-2-chloro-1-(chloromethoxy)benzene, HRMS would be expected to yield the exact mass of the molecular ion, which would be consistent with its elemental formula, C₇H₅BrCl₂O. The isotopic pattern would be characteristic, showing contributions from the bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Analysis of the fragmentation pathways would likely involve the loss of the chloromethoxy group or halogen atoms, providing further confirmation of the structure.

Detailed high-resolution mass spectrometry data, including exact mass measurements and fragmentation analysis for 4-Bromo-2-chloro-1-(chloromethoxy)benzene, have not been reported in publicly accessible literature.

Fourier Transform Infrared (FTIR) and Raman Spectroscopic Fingerprinting

FTIR Spectroscopy: Would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, C-O stretching of the ether linkage, and C-Cl and C-Br stretching vibrations.

Raman Spectroscopy: Would also provide information on the vibrational modes, and is often particularly useful for symmetric vibrations and for analyzing the carbon skeleton.

The combination of FTIR and Raman spectra provides a unique "fingerprint" for the molecule, which can be used for identification. However, specific FTIR and Raman spectra for 4-Bromo-2-chloro-1-(chloromethoxy)benzene are not available in the public domain.

Chromatographic and Electrophoretic Separation Techniques for Purity and Isomer Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of a compound and for separating it from isomers and impurities.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are the most common techniques for purity assessment. A pure sample of 4-Bromo-2-chloro-1-(chloromethoxy)benzene would ideally show a single sharp peak under various chromatographic conditions. The presence of other peaks would indicate impurities.

Isomer Analysis: These techniques can also be used to separate 4-Bromo-2-chloro-1-(chloromethoxy)benzene from its structural isomers. The choice of the stationary and mobile phases is critical for achieving successful separation.

While commercial suppliers of 4-Bromo-2-chloro-1-(chloromethoxy)benzene may have internal data on its purity from techniques like HPLC, these findings are not generally published.

X-ray Diffraction Analysis for Solid-State Structure Determination

There are no published crystal structures for 4-Bromo-2-chloro-1-(chloromethoxy)benzene in crystallographic databases.

Advanced hyphenated techniques (e.g., GC-MS, LC-NMR) for complex mixture analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would allow for the separation of 4-Bromo-2-chloro-1-(chloromethoxy)benzene from a mixture, followed by its identification based on its mass spectrum.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides online structural elucidation of components separated by HPLC. It would be particularly useful for identifying and characterizing isomers or degradation products of 4-Bromo-2-chloro-1-(chloromethoxy)benzene in a mixture.

Specific applications of these hyphenated techniques for the analysis of 4-Bromo-2-chloro-1-(chloromethoxy)benzene in complex mixtures have not been documented in scientific literature.

Data Tables

Applications of 4 Bromo 2 Chloro 1 Chloromethoxy Benzene in Synthetic Chemistry and Material Science

Role as a Versatile Synthetic Building Block

As a functionalized aromatic compound, 4-Bromo-2-chloro-1-(chloromethoxy)benzene possesses several reactive sites that could theoretically be exploited in organic synthesis. The bromine and chlorine atoms on the benzene (B151609) ring, and the chlorine atom on the methoxy (B1213986) group, offer handles for various chemical transformations.

Precursor for the Synthesis of Novel Heterocyclic Compounds

There is currently no specific information available in scientific literature detailing the use of 4-Bromo-2-chloro-1-(chloromethoxy)benzene as a precursor for the synthesis of novel heterocyclic compounds. In theory, the chloromethoxy group could be used to alkylate nucleophiles (such as nitrogen, oxygen, or sulfur atoms) which could be a key step in the formation of a heterocyclic ring. Additionally, the bromo and chloro substituents on the aromatic ring could participate in cross-coupling reactions to build more complex scaffolds that might subsequently be cyclized. However, no concrete examples involving this specific compound have been documented.

Intermediate in the Construction of Macrocyclic and Polymeric Architectures

Detailed research findings on the application of 4-Bromo-2-chloro-1-(chloromethoxy)benzene as an intermediate in the construction of macrocyclic and polymeric architectures are not present in the available literature. The bifunctional nature of related dihalogenated aromatic compounds allows them to act as monomers in polymerization reactions, such as polycondensation or cross-coupling polymerization. The chloromethoxy group could also serve as a reactive site for grafting onto polymer backbones. Nevertheless, these are hypothetical applications without documented evidence for this particular compound.

Contributions to the Development of New Organic Reactions and Methodologies

There are no documented instances of 4-Bromo-2-chloro-1-(chloromethoxy)benzene being used to develop new organic reactions or methodologies. The development of new reactions often involves unique reactivity, and it is possible that the specific electronic and steric properties of this compound have not been explored in that context.

Potential in the Creation of Specialty Chemicals (excluding those with clinical uses)

While many halogenated aromatic compounds serve as crucial intermediates in the synthesis of specialty chemicals such as agrochemicals, dyes, and performance chemicals, there is no specific information linking 4-Bromo-2-chloro-1-(chloromethoxy)benzene to the production of any non-clinical specialty chemicals. Its structural similarity to precursors for pharmaceuticals, such as dapagliflozin, suggests that its primary utility may have been explored in a clinical context, which is outside the scope of this article.

Applications in Advanced Materials Science (e.g., liquid crystals, conductive polymers, without reference to specific compound properties)

No specific applications of 4-Bromo-2-chloro-1-(chloromethoxy)benzene in advanced materials science, such as the synthesis of liquid crystals or conductive polymers, have been reported. The rigid, halogenated benzene core is a common feature in liquid crystal molecules, and halogenated aromatics can be precursors to monomers for conductive polymers. However, without experimental data, its role in these areas remains speculative. The synthesis of conductive polymers often involves the polymerization of aromatic monomers, and materials like poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) are examples of such polymers used for their electrical properties. mdpi.com Similarly, the synthesis of liquid crystals often involves rod-like molecules, and Schiff bases are one class of compounds investigated for these properties. mdpi.com

Environmental Fate and Degradation Studies of Halogenated Aryl Ethers General Principles Applied to the Compound S Structure

Biotic Transformation and Biodegradation Studies

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of halogenated aromatic compounds from the environment. mdpi.comresearchgate.net The degradation pathways are highly dependent on the presence or absence of oxygen.

Aerobic Degradation: Under aerobic conditions, microorganisms utilize oxygen-dependent enzymes to break down organic molecules. For chlorinated benzenes, degradation is often initiated by dioxygenase enzymes that incorporate two hydroxyl groups into the aromatic ring, forming a substituted catechol. nih.govnih.gov This catechol intermediate then undergoes ring cleavage, leading to mineralization into carbon dioxide and water. nih.gov

Anaerobic Degradation: In the absence of oxygen, reductive dehalogenation is the predominant microbial pathway for the degradation of highly halogenated aromatic compounds. nih.gov Specialized bacteria, known as halorespiring bacteria, can use these compounds as electron acceptors, sequentially removing halogen atoms and replacing them with hydrogen. nih.gov For 4-Bromo-2-chloro-1-(chloromethoxy)benzene, the expected anaerobic degradation pathway would begin with reductive debromination to form 2-chloro-1-(chloromethoxy)benzene, followed by dechlorination to yield 1-(chloromethoxy)benzene. The resulting non-halogenated ether could then be degraded further.

Based on the established microbial degradation pathways for related compounds, a set of likely biotransformation products for 4-Bromo-2-chloro-1-(chloromethoxy)benzene can be predicted. These products serve as indicators of specific degradation mechanisms occurring in the environment.

Table 2: Predicted Biotransformation Products

Degradation Condition Initial Enzymatic Attack Predicted Intermediates
Aerobic Dioxygenation of aromatic ring 4-Bromo-6-chlorocatechol, other hydroxylated intermediates
Monooxygenase cleavage of ether bond 4-Bromo-2-chlorophenol (B165030)
Anaerobic Reductive dehalogenation (debromination) 2-chloro-1-(chloromethoxy)benzene

Environmental Mobility and Distribution Parameters (e.g., adsorption, volatilization, leaching)

The movement and distribution of 4-Bromo-2-chloro-1-(chloromethoxy)benzene in the environment are governed by its physicochemical properties, which can be estimated from its structure. Halogenated organic compounds are often persistent and can accumulate in certain environmental compartments. researchgate.netnih.gov

Adsorption: The mobility of organic chemicals in soil and sediment is largely controlled by sorption processes. carnegiescience.edu Due to the presence of two halogen atoms and the aromatic ring, 4-Bromo-2-chloro-1-(chloromethoxy)benzene is expected to be hydrophobic. This property suggests it will have a strong tendency to adsorb to soil organic matter and clay particles. researchgate.net Chemicals with high organic carbon-water (B12546825) partition coefficients (Koc) are considered to have low mobility. seview.com This strong adsorption would limit its transport through the soil column and reduce its bioavailability to some extent.

Volatilization: Many halogenated ethers are volatile compounds. mdpi.comwikipedia.org The potential for this compound to volatilize from water to the atmosphere is determined by its Henry's Law constant. While a specific value is not available, its structure suggests it may possess some volatility, which could be a relevant distribution pathway from surface waters.

Leaching: Leaching is the process by which a chemical dissolves in water and moves downward through the soil profile, potentially contaminating groundwater. The potential for leaching is inversely related to a compound's tendency to adsorb to soil. carnegiescience.edu Given the expected high Koc value for 4-Bromo-2-chloro-1-(chloromethoxy)benzene, its mobility in soil is predicted to be low, and therefore, its potential to leach into groundwater is likely limited.

Table 3: Estimated Physicochemical Properties and Environmental Mobility

Parameter Predicted Value/Behavior Implication for Environmental Fate
Water Solubility Low Reduced mobility in aqueous phase; partitioning to sediment/biota.
Octanol-Water Partition Coefficient (Kow) High Bioaccumulative potential; strong sorption to organic matter. nih.gov
Organic Carbon Partition Coefficient (Koc) High Low mobility in soil; limited leaching potential. seview.com

| Vapor Pressure / Henry's Law Constant | Moderate | Potential for volatilization from water surfaces. |

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